molecular formula C12H9Cl2O2P B14341587 Phosphinic acid, bis(m-chlorophenyl)- CAS No. 105673-71-0

Phosphinic acid, bis(m-chlorophenyl)-

Cat. No.: B14341587
CAS No.: 105673-71-0
M. Wt: 287.07 g/mol
InChI Key: SFDJHOSSRRJULH-UHFFFAOYSA-N
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Description

Phosphinic acid, bis(m-chlorophenyl)- (CAS: 13119-01-2), is an organophosphorus compound with two meta-chlorophenyl groups attached to a central phosphorus atom. Its structure (Fig. 1) features electron-withdrawing chlorine substituents at the meta positions of the aromatic rings, which influence its acidity, solubility, and reactivity. This compound is synthesized via methods analogous to those for nitro-substituted derivatives, such as nitration or chlorination of phenylphosphinic acid precursors .

Key properties inferred from its structure:

  • Acidity: The electron-withdrawing Cl groups enhance acidity compared to alkyl-substituted phosphinic acids (e.g., Cyanex 272) but less than nitro-substituted analogs.
  • Solubility: Low aqueous solubility due to aromatic hydrophobicity; likely soluble in polar aprotic solvents (e.g., DMF, DMSO) .

Properties

CAS No.

105673-71-0

Molecular Formula

C12H9Cl2O2P

Molecular Weight

287.07 g/mol

IUPAC Name

bis(3-chlorophenyl)phosphinic acid

InChI

InChI=1S/C12H9Cl2O2P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,(H,15,16)

InChI Key

SFDJHOSSRRJULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)P(=O)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic acid, bis(m-chlorophenyl)-, can be synthesized through several methodsFor example, the preparation of bis(3-aminophenyl)phosphinic acid can be achieved using hydrochloric acid as a catalyst in ethanol .

Industrial Production Methods

Industrial production methods for phosphinic acid, bis(m-chlorophenyl)-, typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, bis(m-chlorophenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrochloric acid, ethanol, and various reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include phosphonic acids, aminophenyl derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphinic acid, bis(m-chlorophenyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphinic acid, bis(m-chlorophenyl)-, involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor by mimicking the natural substrates of these targets, thereby blocking their activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .

Comparison with Similar Compounds

Table 1: Comparative Properties of Phosphinic Acid Derivatives

Compound Substituents Acidity (pKa*) Solubility Key Applications References
Bis(m-chlorophenyl)phosphinic acid m-Cl-C₆H₄ ~2.5 Low in H₂O Synthetic intermediate
Bis(p-chlorophenyl)phosphinic acid p-Cl-C₆H₄ ~2.3 Low in H₂O Agrochemical research
Bis(aminomethyl)phosphinic acid -CH₂NH₂ ~4.0 Moderate in H₂O Urease inhibition
Cyanex 272 Branched alkyl ~3.8 Organic solvents Metal extraction
Bis(m-nitrophenyl)phosphinic acid m-NO₂-C₆H₄ ~1.9 DMSO, DMF Catalysis

*Estimated based on substituent electronic effects.

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